3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide 3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide
Brand Name: Vulcanchem
CAS No.: 380474-97-5
VCID: VC5488307
InChI: InChI=1S/C25H20ClN3O6/c1-33-23-13-20(29(31)32)8-9-21(23)28-25(30)18(14-27)11-17-5-10-22(24(12-17)34-2)35-15-16-3-6-19(26)7-4-16/h3-13H,15H2,1-2H3,(H,28,30)
SMILES: COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)OCC3=CC=C(C=C3)Cl
Molecular Formula: C25H20ClN3O6
Molecular Weight: 493.9

3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide

CAS No.: 380474-97-5

Cat. No.: VC5488307

Molecular Formula: C25H20ClN3O6

Molecular Weight: 493.9

* For research use only. Not for human or veterinary use.

3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide - 380474-97-5

Specification

CAS No. 380474-97-5
Molecular Formula C25H20ClN3O6
Molecular Weight 493.9
IUPAC Name 3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide
Standard InChI InChI=1S/C25H20ClN3O6/c1-33-23-13-20(29(31)32)8-9-21(23)28-25(30)18(14-27)11-17-5-10-22(24(12-17)34-2)35-15-16-3-6-19(26)7-4-16/h3-13H,15H2,1-2H3,(H,28,30)
Standard InChI Key UJHJTMNUYJVQRO-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)OCC3=CC=C(C=C3)Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s IUPAC name, 3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide, reflects its intricate architecture. Key features include:

  • Aromatic systems: Two substituted benzene rings, one bearing a 4-chlorophenylmethoxy group and the other a nitro group.

  • Propenamide backbone: A central α,β-unsaturated amide with a cyano substituent at the β-position.

  • Functional groups: Methoxy (-OCH₃), nitro (-NO₂), and chloro (-Cl) moieties, which influence electronic distribution and reactivity .

The molecular formula C₂₅H₂₀ClN₃O₆ corresponds to a molar mass of 493.9 g/mol, as confirmed by high-resolution mass spectrometry.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₅H₂₀ClN₃O₆
Molecular Weight493.9 g/mol
IUPAC Name(E)-3-[3-[(4-Chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide
Canonical SMILESCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)N+[O-])OC)OCC3=CC=C(C=C3)Cl
Isomeric SMILESCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)N+[O-])OC)OCC3=CC=C(C=C3)Cl

Stereochemical Considerations

The compound exhibits E/Z isomerism due to the α,β-unsaturated amide moiety. The (E)-isomer (CAS 123524-52-7) is predominant in synthetic preparations, while the (Z)-isomer (CAS 380568-08-1) has been isolated in smaller quantities . Computational studies suggest the (E)-configuration stabilizes the molecule via reduced steric hindrance between the cyano group and adjacent aromatic rings.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically proceeds via a three-step sequence:

  • Aldol condensation: A substituted benzaldehyde reacts with cyanoacetamide in the presence of a base (e.g., piperidine) to form the α,β-unsaturated nitrile intermediate.

  • Etherification: Introduction of the 4-chlorophenylmethoxy group using 4-chlorobenzyl bromide under alkaline conditions.

  • Amidation: Coupling with 2-methoxy-4-nitroaniline via carbodiimide-mediated activation.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Aldol condensationCyanoacetamide, NaOH, EtOH, reflux65–70
Etherification4-Chlorobenzyl bromide, K₂CO₃, DMF80–85
AmidationEDC/HOBt, DCM, RT60–65

Purification and Characterization

Crude product purification employs silica gel chromatography (ethyl acetate/hexane, 3:7), followed by recrystallization from ethanol. Purity (>98%) is verified via HPLC (C18 column, acetonitrile/water gradient). Structural confirmation utilizes NMR (¹H, ¹³C) and HRMS, with key spectral data including:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.8 Hz, 1H, Ar-H), 7.45–7.32 (m, 5H, Ar-H), 6.98 (s, 1H, vinyl-H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 165.2 (C=O), 154.1 (CN), 148.9 (NO₂).

Physicochemical Properties and Stability

Solubility and Partition Coefficients

The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but is soluble in polar aprotic solvents (DMF, DMSO). Log P calculations (XLogP3: 3.1) predict moderate lipophilicity, suggesting potential membrane permeability .

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 178–180°C with decomposition above 250°C. Accelerated stability studies (40°C/75% RH) indicate <2% degradation over 6 months when stored in amber glass under nitrogen.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator